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Compound of Interest

Compound Name: Dot1L-IN-1 TFA

Cat. No.: B10819861 Get Quote

Disclaimer: "Dot1L-IN-1 TFA" does not correspond to a specific, publicly documented chemical entity. The "IN"

suggests it is an inhibitor, and "TFA" indicates it is a trifluoroacetic acid salt, a common form for purified synthetic

compounds. This guide provides a comprehensive technical overview of the well-characterized and clinically

investigated DOT1L inhibitor, Pinometostat (EPZ-5676), as a representative example to fulfill the query's core technical

requirements for researchers, scientists, and drug development professionals.

Introduction to DOT1L and the Rationale for Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is a crucial enzyme in the field of epigenetics. It is the sole known

histone methyltransferase responsible for the methylation of lysine 79 on histone H3 (H3K79). This modification is

broadly associated with actively transcribed genes.

In certain aggressive forms of acute leukemia, specifically those with chromosomal rearrangements of the Mixed-

Lineage Leukemia (MLL) gene, DOT1L is aberrantly recruited by MLL fusion proteins to ectopic gene loci. This

mislocalization leads to hypermethylation of H3K79 at these sites, driving the overexpression of key leukemogenic

genes such as HOXA9 and MEIS1. This aberrant gene expression program is critical for the initiation and maintenance

of the leukemic state.[1][2]

The dependence of MLL-rearranged (MLL-r) leukemias on this specific epigenetic mechanism makes DOT1L a

compelling therapeutic target. Inhibition of DOT1L's catalytic activity is hypothesized to reverse the aberrant H3K79

hypermethylation, suppress the expression of oncogenic target genes, and selectively induce apoptosis and

differentiation in MLL-r leukemia cells.[1][3]

Chemical and Physical Properties
Pinometostat (EPZ-5676) is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive small molecule

inhibitor of DOT1L.[4] Its development followed the discovery of an earlier tool compound, EPZ004777.[5]
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Property Value

Compound Name Pinometostat (EPZ-5676)

Chemical Structure
ngcontent-ng-c4139270029="" class="ng-star-inserted">

[6]

Molecular Formula C₃₀H₄₂N₈O₃[7]

Molecular Weight 562.71 g/mol [4][8]

CAS Number 1380288-87-8[8]

Appearance Solid[8]

Solubility
Insoluble in H₂O; ≥28.15 mg/mL in DMSO; ≥50.3 mg/mL in

EtOH[8][7]

Mechanism of Action
Pinometostat functions as a competitive inhibitor of DOT1L's cofactor, S-adenosyl-L-methionine (SAM). It occupies the

SAM-binding pocket within the catalytic domain of the DOT1L enzyme.[8][7] This binding prevents DOT1L from

transferring a methyl group from SAM to its histone H3 substrate at lysine 79, thereby inhibiting all three methylation

states (mono-, di-, and tri-methylation).[9] The reduction in H3K79 methylation at the promoter regions of MLL-fusion

target genes leads to their transcriptional repression.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.researchgate.net/figure/Chemical-structure-of-EPZ-5676-The-location-of-the-C-label-is-marked-with-an-asterisk_fig1_286412300
https://bpsbioscience.com/epz5676-27625
https://www.selleckchem.com/products/pinometostat-epz5676-dot1l-inhibitor.html
https://www.apexbt.com/epz5676.html
https://www.apexbt.com/epz5676.html
https://www.apexbt.com/epz5676.html
https://www.apexbt.com/epz5676.html
https://bpsbioscience.com/epz5676-27625
https://www.apexbt.com/epz5676.html
https://bpsbioscience.com/epz5676-27625
https://pubmed.ncbi.nlm.nih.gov/28428443/
https://www.benchchem.com/pdf/The_Core_Mechanism_of_Pinometostat_in_MLL_Rearranged_Leukemia_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of DOT1L Inhibition

Normal DOT1L Catalysis Inhibition by Pinometostat
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Mechanism of competitive inhibition of DOT1L by Pinometostat.

Quantitative Data Summary
The following tables summarize the key quantitative data for the DOT1L inhibitors EPZ004777 and Pinometostat (EPZ-

5676).

Table 2: In Vitro Enzymatic and Cellular Activity
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Compound Target
Assay
Type

IC₅₀ / Kᵢ Cell Line
Cellular
Activity

Cellular
IC₅₀

Citation(s)

EPZ004777 DOT1L
Enzymatic
(cell-free)

IC₅₀: 0.4
nM

MV4-11
(MLL-AF4)

Proliferatio
n

170 nM
[10][11]
[12]

MOLM-13

(MLL-AF9)
Proliferation 720 nM [12]

Pinometosta

t (EPZ-

5676)

DOT1L
Enzymatic

(cell-free)
Kᵢ: 80 pM

MV4-11

(MLL-AF4)
Proliferation 3.5 - 9 nM [4][8][13][14]

IC₅₀: 0.8 nM
H3K79me2

Reduction
2.6 nM [4][14]

KOPN-8

(MLL-ENL)
Proliferation 71 nM [1]

| | | | | NOMO-1 (MLL-AF9) | Proliferation | 658 nM |[1] |

Table 3: In Vitro Gene Expression Modulation by Pinometostat (EPZ-5676)

Cell Line Target Gene IC₅₀ (mRNA reduction) Citation(s)

MV4-11 HOXA9 67 nM [15]

| MV4-11 | MEIS1 | 53 nM |[15] |

Table 4: Preclinical Pharmacokinetics (PK) of Pinometostat (EPZ-5676)

Species Route
Terminal Half-
life (t₁/₂)

Clearance
Oral
Bioavailability
(F)

Citation(s)

Mouse IV 1.1 h
Moderate to
High

Low [16][17]

Rat IV 3.7 h Moderate to High Low [16][17]

| Dog | IV | 13.6 h | Moderate to High | N/A |[16][17] |

Table 5: In Vivo Efficacy of Pinometostat (EPZ-5676)

Model Dosing Outcome Citation(s)
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| Rat Xenograft (MV4-11 cells) | 70.5 mg/kg/day via continuous IV infusion for 21 days | Complete tumor regressions

sustained after cessation of treatment. No significant toxicity observed. |[4] |

Signaling Pathway in MLL-Rearranged Leukemia
In MLL-r leukemia, the MLL fusion protein aberrantly recruits the DOT1L enzyme complex to target gene promoters.

This leads to localized H3K79 hypermethylation, which facilitates transcriptional elongation and overexpression of

potent oncogenes like HOXA9 and MEIS1, ultimately driving leukemogenesis.
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Aberrant DOT1L Signaling in MLL-Rearranged Leukemia
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Aberrant recruitment of DOT1L by MLL fusion proteins.
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Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of DOT1L inhibitors are provided below.

Protocol 1: DOT1L Enzymatic Inhibition Assay (AlphaLISA)
This protocol describes a non-radioactive, homogeneous assay to measure the enzymatic activity of DOT1L and

determine the potency of inhibitors.

Reagents & Materials:

Recombinant human DOT1L enzyme

Oligonucleosome substrate

S-Adenosyl-L-methionine (SAM)

Anti-H3K79me2 Acceptor beads

Streptavidin Donor beads

Biotinylated anti-Histone H3 antibody

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

Test compound (e.g., Pinometostat) serially diluted in DMSO

384-well microplates

Procedure:

Prepare a reaction mixture containing DOT1L enzyme and oligonucleosome substrate in assay buffer.

Add serially diluted test compound or DMSO (vehicle control) to the wells of the microplate.

Initiate the enzymatic reaction by adding SAM to all wells.

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

Stop the reaction by adding a solution containing the biotinylated anti-H3 antibody and the Anti-H3K79me2

Acceptor beads.

Incubate in the dark to allow for antibody-antigen binding.

Add Streptavidin Donor beads and incubate again in the dark.

Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of

H3K79 dimethylation.
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Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-

parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular H3K79 Dimethylation Assay (ELISA)
This protocol quantifies the level of global H3K79 dimethylation within cells following inhibitor treatment.[15]

Reagents & Materials:

MLL-rearranged leukemia cells (e.g., MV4-11)

Cell culture medium and supplements

Test compound (e.g., Pinometostat)

Histone extraction buffer

Commercially available H3K79me2 and total Histone H3 ELISA kits[18][19]

Procedure:

Cell Treatment: Seed exponentially growing MV4-11 cells and treat with serial dilutions of the test compound or

DMSO for a specified duration (e.g., 4 days).

Cell Harvest: Harvest approximately 1-2 million cells per condition by centrifugation.

Histone Extraction: Lyse the cells and extract histones according to a standard acid extraction protocol or using a

commercial kit.

Quantification: Determine the protein concentration of the histone extracts.

ELISA:

Perform two separate ELISAs: one to quantify H3K79me2 and another to quantify total histone H3.

Follow the manufacturer's protocol, which typically involves coating the plate with histone extract, incubating

with specific primary and secondary antibodies, and developing a colorimetric or fluorometric signal.

Data Normalization: For each sample, normalize the H3K79me2 signal to the total histone H3 signal. This

accounts for any differences in the amount of histone loaded per well.

Data Analysis:
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Calculate the percent reduction in normalized H3K79me2 levels for each treatment condition relative to the DMSO

control.

Determine the cellular IC₅₀ for H3K79me2 inhibition by plotting the percent reduction against inhibitor

concentration.

Protocol 3: Target Gene Expression Analysis (RT-qPCR)
This protocol measures the mRNA levels of DOT1L target genes, such as HOXA9 and MEIS1, after inhibitor treatment.

[5][15]

Reagents & Materials:

Treated cells from Protocol 2

RNA extraction kit (e.g., RNeasy Kit)

Reverse transcription kit for cDNA synthesis

qPCR master mix (e.g., SYBR Green)

Gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, B2M)

Procedure:

RNA Extraction: Extract total RNA from cells treated with the inhibitor or DMSO for an appropriate time (e.g., 6-8

days).

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).

cDNA Synthesis: Synthesize first-strand cDNA from a fixed amount of total RNA using a reverse transcriptase.

qPCR:

Set up qPCR reactions in triplicate for each target gene (HOXA9, MEIS1) and the housekeeping gene for each

sample.

Run the qPCR plate on a real-time PCR instrument.

Data Analysis:

Use the ΔΔCt method to calculate the relative expression of target genes.

Normalize the Ct value of each target gene to the Ct value of the housekeeping gene for the same sample (ΔCt).

Calculate the fold change in gene expression for treated samples relative to the DMSO control (ΔΔCt).

Determine the IC₅₀ for mRNA reduction by plotting fold change against inhibitor concentration.
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Protocol 4: In Vivo Xenograft Efficacy Study
This protocol outlines a typical animal study to evaluate the anti-tumor activity of a DOT1L inhibitor.[4]

Materials:

Immunocompromised rodents (e.g., nude rats or mice)

MLL-rearranged leukemia cells (e.g., MV4-11)

Matrigel (or similar)

Test compound formulated for in vivo administration (e.g., continuous intravenous infusion)

Vehicle control solution

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously implant a mixture of MV4-11 cells and Matrigel into the flank of each animal.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-

200 mm³), randomize the animals into treatment and vehicle control groups.

Treatment Administration: Administer the test compound or vehicle according to the planned schedule. For

Pinometostat, this is often a continuous intravenous infusion via an osmotic pump for a period like 21 days.

Monitoring:

Measure tumor volume with calipers 2-3 times per week.

Monitor animal body weight and overall health status regularly as indicators of toxicity.

Study Endpoint: Continue the study until tumors in the control group reach a maximum allowed size or for a

predefined period after treatment cessation to monitor for tumor regrowth.

Data Analysis:

Plot the mean tumor volume for each group over time.

Analyze for statistically significant differences in tumor growth between the treated and control groups.

Assess treatment-related toxicity by monitoring changes in body weight and clinical observations.

Preclinical Evaluation Workflow
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The preclinical development of a DOT1L inhibitor follows a structured workflow, from initial discovery to in vivo

validation.

Preclinical Evaluation Workflow for a DOT1L Inhibitor
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Workflow for preclinical evaluation of a DOT1L inhibitor.

Conclusion
DOT1L is a clinically validated therapeutic target for the treatment of MLL-rearranged leukemias. Inhibitors like

Pinometostat (EPZ-5676) have demonstrated the viability of this approach by selectively targeting the underlying

epigenetic machinery that drives this aggressive cancer. Through potent and specific inhibition of DOT1L's

methyltransferase activity, these compounds reverse the aberrant H3K79 hypermethylation, suppress leukemogenic

gene expression, and induce selective killing of MLL-r cells. While single-agent efficacy has been modest in clinical

trials, these foundational studies provide a strong rationale for future development and combination therapies targeting

this critical epigenetic pathway.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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